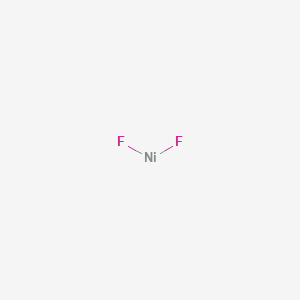

Nickel fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nickel fluoride is an ionic compound composed of nickel and fluorine, with the chemical formula NiF₂. It typically forms yellowish to green tetragonal crystals and is known for its stability in air. This compound is used in various industrial applications due to its unique properties, including its role as a catalyst and its use in the synthesis of other chemical compounds .

作用機序

Target of Action

Nickel fluoride (NiF2) is an ionic compound of nickel and fluorine that forms yellowish to green tetragonal crystals . The primary target of this compound is nickel metal itself . It forms a passive layer on nickel alloys, such as Monel, in the presence of hydrogen fluoride or elemental fluorine . This passivation layer is crucial for the corrosion resistance of these alloys .

Mode of Action

This compound interacts with its target, nickel metal, through a process known as passivation . During this process, this compound forms a protective layer on the surface of the nickel metal, which prevents further corrosion . The formation of this layer is a result of the reaction between nickel metal and fluorine . The integrity of this layer depends critically on transport through the film .

Biochemical Pathways

This compound’s action primarily involves the disruption of protein responses and protein response-based biochemical pathways . A study on human epithelial cells exposed to nickel showed changes in the expression and phosphorylation status of 14 critical biochemical pathway regulators . These changes highlight the significant impact of this compound on various biochemical pathways.

Pharmacokinetics

The pharmacokinetics of fluoride, in general, are primarily governed by ph and storage in bone . Hydrofluoric acid (HF) diffuses across cell membranes far more easily than fluoride ion . This property might influence the bioavailability and distribution of this compound in the body.

Result of Action

The primary result of this compound’s action is the formation of a passive layer on nickel alloys, which offers corrosion resistance . This layer is crucial for the alloys’ use in environments with hydrogen fluoride or elemental fluorine . The formation of this layer results in film growth and loss of protection within the film, which can benefit the system by increasing protection or extending the working temperature range at a given level of protection .

Action Environment

The action of this compound is influenced by various environmental factors. Elevated processing temperature and pressure often negate the use of inert polymers . The formation of the passive layer depends on the environment to which the nickel is subjected . Nickel and its alloys are suitable materials for storage and transport of fluorine and related fluorinating agents due to their resistance to corrosion . The environment also influences the stability and efficacy of this compound’s action.

生化学分析

Biochemical Properties

Nickel fluoride plays a role in biochemical reactions, particularly in the activation of G proteins in eukaryotic cells . It forms complexes with small GTP-binding proteins in the presence of their GTPase-activating proteins (GAP) . As phosphate analogs, these complexes affect the activity of a variety of phosphoryl transfer enzymes, which are fundamentally important in cell signal transduction or energy metabolism .

Cellular Effects

This compound influences cell function by affecting the activity of phosphoryl transfer enzymes, such as GTPases, ATPases, and phosphohydrolyases . These enzymes are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . It forms complexes with small GTP-binding proteins, inhibiting their GTPase activity . It also affects the activity of phosphoryl transfer enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Its complexes with small GTP-binding proteins and phosphoryl transfer enzymes are stable, allowing for long-term effects on cellular function to be observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with enzymes and cofactors. It affects metabolic flux and metabolite levels by influencing the activity of phosphoryl transfer enzymes .

準備方法

Nickel fluoride can be synthesized through several methods. One common synthetic route involves the treatment of anhydrous nickel(II) chloride with fluorine gas at a temperature of 350°C. The reaction is as follows: [ \text{NiCl}_2 + \text{F}_2 \rightarrow \text{NiF}_2 + \text{Cl}_2 ] This method ensures that nickel remains in the +2 oxidation state, as its +3 oxidation state is less stable .

Another industrial method involves reacting amorphous basic nickel carbonate with anhydrous gaseous hydrogen fluoride at temperatures between 150-300°C. This process produces this compound with a high surface area and crystallite size, making it suitable for use in high-energy lithium-nickel fluoride batteries .

化学反応の分析

Nickel fluoride undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can participate in redox reactions, where it can be reduced to nickel metal or oxidized to higher oxidation states.

Substitution: It can react with strong bases to form nickel(II) hydroxide[ \text{NiF}_2 + 2 \text{NaOH} \rightarrow \text{Ni(OH)}_2 + 2 \text{NaF} ]

科学的研究の応用

Nickel fluoride has numerous applications in scientific research and industry:

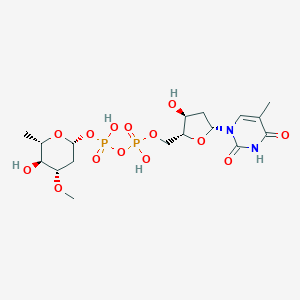

Energy Storage: This compound is used in the development of high-energy lithium-ion batteries due to its electrochemical properties.

Catalysis: It serves as a catalyst in the synthesis of chlorine pentafluoride and other chemical reactions.

Electrochemical Capacitors: This compound is used in aqueous hybrid capacitors, where it acts as a pseudocapacitive material, enhancing the energy density and performance of the capacitors.

類似化合物との比較

Nickel fluoride can be compared with other metal fluorides such as:

Nickel(II) chloride (NiCl₂): Unlike this compound, nickel chloride is more easily oxidized and does not form a stable passivating layer.

Cobalt(II) fluoride (CoF₂): Cobalt fluoride undergoes similar reactions but has different electrochemical properties and stability.

Copper(II) fluoride (CuF₂): Copper fluoride is used in similar applications but has distinct chemical and physical properties.

This compound stands out due to its stability in air, high melting point, and unique electrochemical properties, making it a valuable compound in various scientific and industrial applications.

特性

CAS番号 |

10028-18-9 |

|---|---|

分子式 |

F2Ni |

分子量 |

96.690 g/mol |

IUPAC名 |

nickel(2+);difluoride |

InChI |

InChI=1S/2FH.Ni/h2*1H;/q;;+2/p-2 |

InChIキー |

DBJLJFTWODWSOF-UHFFFAOYSA-L |

SMILES |

F[Ni]F |

正規SMILES |

[F-].[F-].[Ni+2] |

Color/Form |

Yellowish to green tetragonal crystals (Rutile type) A light yellow colored powde |

密度 |

4.72 |

melting_point |

Sublimes at 1000 °C |

Key on ui other cas no. |

10028-18-9 |

物理的記述 |

Liquid |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

溶解性 |

Insoluble in ethanol and ethyl ether Insol in alcohol, ether 4 g/100 ml water @ 25 °C Sol in aq hydrogen fluoride; insol in anhydrous hydrogen fluoride |

同義語 |

nickel fluoride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)

![Cyclopropanecarboxylic acid, 1-[(methoxycarbonyl)amino]-2,2-dimethyl-(9CI)](/img/structure/B161621.png)